Adenosine-2',3'-cyclic Monophosphate Sodium Salt Adenosine-2',3'-cyclic Monophosphate Sodium Salt Adenosine 2', 3'-cyclic phosphate, also known as 2', 3'-cyclic AMP or adenosine cyclic 2', 3'-monophosphate, belongs to the class of organic compounds known as 2', 3'-cyclic purine nucleotides. These are purine nucleotides in which the oxygen atoms linked to the C2 and C3 carbon atoms of the ribose moiety are both bonded the same phosphorus atom of the phosphate group. Adenosine 2', 3'-cyclic phosphate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adenosine 2', 3'-cyclic phosphate has been detected in multiple biofluids, such as feces and blood.
Brand Name: Vulcanchem
CAS No.: 37063-35-7
VCID: VC20764349
InChI: InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N.[Na+]
Molecular Formula: C10H11N5NaO6P
Molecular Weight: 351.19 g/mol

Adenosine-2',3'-cyclic Monophosphate Sodium Salt

CAS No.: 37063-35-7

Cat. No.: VC20764349

Molecular Formula: C10H11N5NaO6P

Molecular Weight: 351.19 g/mol

* For research use only. Not for human or veterinary use.

Adenosine-2',3'-cyclic Monophosphate Sodium Salt - 37063-35-7

Description Adenosine 2', 3'-cyclic phosphate, also known as 2', 3'-cyclic AMP or adenosine cyclic 2', 3'-monophosphate, belongs to the class of organic compounds known as 2', 3'-cyclic purine nucleotides. These are purine nucleotides in which the oxygen atoms linked to the C2 and C3 carbon atoms of the ribose moiety are both bonded the same phosphorus atom of the phosphate group. Adenosine 2', 3'-cyclic phosphate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adenosine 2', 3'-cyclic phosphate has been detected in multiple biofluids, such as feces and blood.
CAS No. 37063-35-7
Molecular Formula C10H11N5NaO6P
Molecular Weight 351.19 g/mol
IUPAC Name sodium;[4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol
Standard InChI InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1
Standard InChI Key VSDSIACSNXHGOV-UHFFFAOYSA-M
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N.[Na]
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N.[Na+]
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N.[Na+]

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